molecular formula C6H6BNO4 B1519822 5-Boronopicolinic acid CAS No. 913836-11-0

5-Boronopicolinic acid

Cat. No.: B1519822
CAS No.: 913836-11-0
M. Wt: 166.93 g/mol
InChI Key: UEKWXZLQKGKCEQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 5-Boronopicolinic acid is sialic acids (also known as N-acetylneuraminic acid). Sialic acids are sugar residues that are intimately linked with tumor growth and cancer progression .

Mode of Action

this compound has the ability to reversibly interact with the diol groups found in sugars and glycoproteins . It demonstrates unusually high affinity and selectivity for sialic acids . This interaction strengthens under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment .

Biochemical Pathways

The interaction of this compound with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression. Sialic acids, being the outermost residues in glycan structures, can mediate a wide variety of physiological and pathological cell processes .

Pharmacokinetics

Its ability to interact with cell surface sialic acids suggests it may have significant bioavailability .

Result of Action

The result of this compound’s action is its high ability to interact with cell surface sialic acids, which are overexpressed in tumor cells . This interaction is stronger than that of 3-propionamidophenylboronic acid, a structure that has been reported to be an efficient sialic acid binder .

Action Environment

The action of this compound is influenced by the environmental pH. Its interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Boronopicolinic acid can be synthesized through several methods, including the reaction of picolinic acid with boronic acid derivatives under specific conditions. One common method involves the use of a boronic acid ester and a suitable catalyst to facilitate the formation of the boronic acid group at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Boronopicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boronic acid group, which can participate in complexation and coordination with other molecules.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

5-Boronopicolinic acid has found applications in various scientific research areas, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its ability to bind to sialic acid on cell surfaces.

  • Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Propionamidophenylboronic acid

  • Phenylboronic acid

  • 4-Hydroxyphenylboronic acid

  • 2-Aminophenylboronic acid

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Properties

IUPAC Name

5-boronopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKWXZLQKGKCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657193
Record name 5-Boronopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-11-0
Record name 5-Borono-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Boronopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Carboxypyridine-3-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-boronopicolinic acid a promising tool for targeting cancer cells?

A: this compound exhibits a strong binding affinity for sialic acid (SA), a sugar molecule often overexpressed on the surface of cancer cells. [] This interaction is particularly enhanced in acidic environments, such as the tumor microenvironment. [] This pH-dependent binding makes 5-BPA a potentially valuable ligand for developing targeted cancer therapies, as it can selectively deliver drugs or imaging agents to tumor sites while minimizing off-target effects on healthy tissues. []

Q2: How does the structure of this compound contribute to its ability to separate glycoproteins?

A: this compound contains a boronic acid group that reversibly binds to the diol structures present in sugar chains. [] This interaction allows 5-BPA to selectively capture and separate glycoproteins based on differences in their sugar composition. For example, 5-BPA exhibits higher affinity for high-mannose type N-glycans compared to N-acetylneuraminic acid (Neu5Ac). [] This selectivity was demonstrated in the separation of fetuin and asialofetuin, with fetuin being retained longer due to the presence of Neu5Ac. []

Q3: Can this compound be used to capture and release sialoglycoproteins? What are the advantages of this approach?

A: Yes, this compound can be immobilized on magnetic particles to create a system for capturing and releasing sialoglycoproteins. [] When used in an acidic environment (pH 5.0), the 5-BPA-modified magnetic particles effectively captured fetuin, a model sialoglycoprotein. [] The bound fetuin was then easily released by switching to a neutral pH (pH 7.6). [] This capture-and-release process was repeatable, demonstrating the potential of this system for purifying and concentrating sialoglycoproteins. [] Furthermore, this approach could enhance the sensitivity of detection methods for sialic acid overexpression in biological samples, which is a potential biomarker for certain cancers. []

Q4: What are the potential benefits of using this compound compared to standard phenylboronic acid in drug delivery systems?

A: Research suggests that this compound exhibits a significantly higher binding affinity to sialic acid in acidic environments compared to standard phenylboronic acid. [] When incorporated into nanomedicines carrying platinum anticancer drugs, 5-BPA led to increased drug delivery within the acidic tumor microenvironment (pH 6.5) compared to phenylboronic acid. [] This enhanced tumor targeting resulted in more effective elimination of cancer stem cells, improved tumor growth suppression, and prolonged survival in mice models. [] These findings highlight the potential of utilizing structurally modified boronic acid derivatives like 5-BPA for developing more potent and targeted cancer therapies.

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